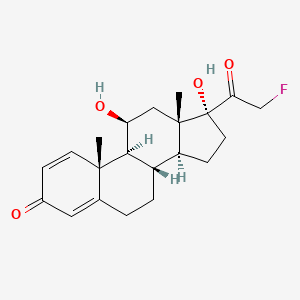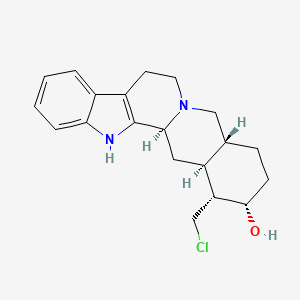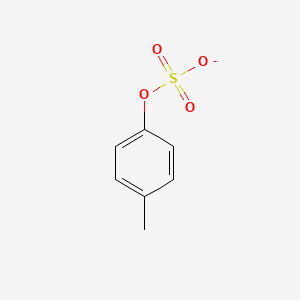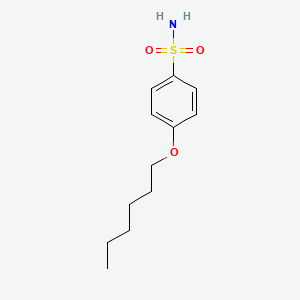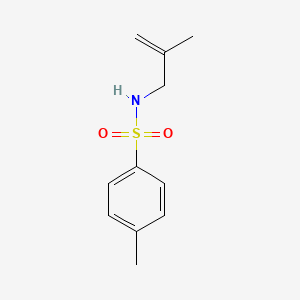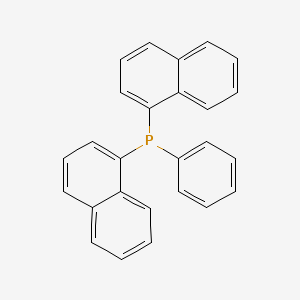
Dinaphthalen-1-yl(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinaphthalen-1-yl(phenyl)phosphane is a tertiary phosphine compound with the chemical formula C26H19P It is characterized by the presence of two naphthalene groups and one phenyl group attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dinaphthalen-1-yl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired phosphine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of specialized equipment to handle the reagents and control reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dinaphthalen-1-yl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine compounds .
Wissenschaftliche Forschungsanwendungen
Dinaphthalen-1-yl(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism by which dinaphthalen-1-yl(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another tertiary phosphine with three phenyl groups.
Tris(naphthalen-1-yl)phosphane: A related compound with three naphthalene groups.
Diphenyl(naphthalen-1-yl)phosphane: Similar structure but with two phenyl groups and one naphthalene group.
Uniqueness: Dinaphthalen-1-yl(phenyl)phosphane is unique due to its specific combination of naphthalene and phenyl groups, which can impart distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific ligand properties are required .
Eigenschaften
CAS-Nummer |
3135-67-9 |
|---|---|
Molekularformel |
C26H19P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
dinaphthalen-1-yl(phenyl)phosphane |
InChI |
InChI=1S/C26H19P/c1-2-14-22(15-3-1)27(25-18-8-12-20-10-4-6-16-23(20)25)26-19-9-13-21-11-5-7-17-24(21)26/h1-19H |
InChI-Schlüssel |
XSDTYROQWQUTQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


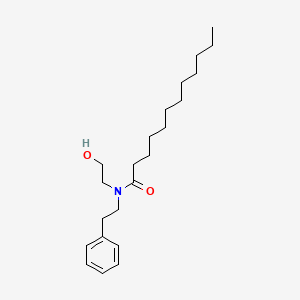
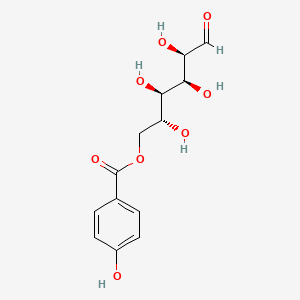
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
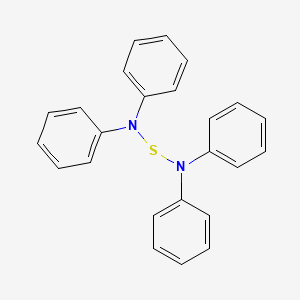

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
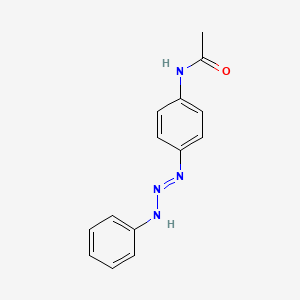
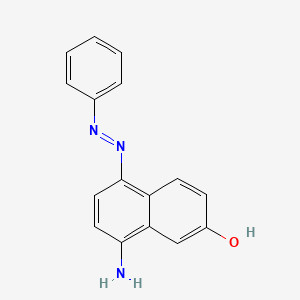
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
